Trihexyphenidyl-d5

Mass Spectrometry Bioanalysis Isotopic Discrimination

Trihexyphenidyl-d5 is a stable isotope-labeled (SIL) internal standard (IS), specifically a deuterated analog of the antimuscarinic agent Trihexyphenidyl. Its core utility lies in quantitative bioanalysis, where it is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability in sample preparation, matrix effects, and instrument response.

Molecular Formula C20H31NO
Molecular Weight 306.5 g/mol
Cat. No. B12408418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexyphenidyl-d5
Molecular FormulaC20H31NO
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/i1D,4D,5D,10D,11D
InChIKeyHWHLPVGTWGOCJO-ZWYOJXJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trihexyphenidyl-d5: Deuterated Internal Standard for Precise LC-MS/MS Quantification of Trihexyphenidyl


Trihexyphenidyl-d5 is a stable isotope-labeled (SIL) internal standard (IS), specifically a deuterated analog of the antimuscarinic agent Trihexyphenidyl . Its core utility lies in quantitative bioanalysis, where it is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability in sample preparation, matrix effects, and instrument response [1]. As a penta-deuterated compound (five hydrogen atoms replaced by deuterium), it is chemically identical to the analyte except for its mass, which is increased by 5 Da (molecular weight: 306.50 vs. 301.43 for the unlabeled parent) . This mass difference allows for distinct detection by mass spectrometry, enabling precise and accurate quantification of Trihexyphenidyl in complex biological matrices such as human plasma [2].

Why Trihexyphenidyl-d5 Cannot Be Substituted with Unlabeled or Structural Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows for Trihexyphenidyl, generic substitution of Trihexyphenidyl-d5 with an unlabeled analog or a structurally similar but non-identical internal standard (e.g., bupivacaine, SKF 525 A) is analytically invalid [1]. A deuterated internal standard (DIS) like Trihexyphenidyl-d5 is essential because it co-elutes with the analyte, thereby experiencing nearly identical ionization suppression or enhancement (matrix effects) and extraction recovery [2]. This co-elution and shared physicochemical behavior are critical for normalizing variability and ensuring accuracy, precision, and method robustness as required by bioanalytical guidelines [3]. Using a non-identical analog introduces differential extraction and ionization behavior, leading to uncorrected bias and failed method validation, particularly for pharmacokinetic (PK) studies and Abbreviated New Drug Applications (ANDAs) where regulatory compliance is mandatory [4].

Quantitative Evidence for Trihexyphenidyl-d5: Comparator Analysis for Informed Procurement


Trihexyphenidyl-d5 vs. Unlabeled Trihexyphenidyl: A Fundamental Mass Distinction for Selective Detection

The core differentiation is the isotopic substitution of five hydrogen atoms with deuterium (²H). This modification increases the molecular mass of Trihexyphenidyl-d5 (free base: 306.50 Da) by 5 Da compared to the unlabeled Trihexyphenidyl analyte (301.43 Da) . This mass shift is the prerequisite for selective monitoring in LC-MS/MS via Multiple Reaction Monitoring (MRM), allowing the instrument to distinguish the internal standard signal from the analyte signal. This distinction is not possible with the unlabeled compound as an internal standard. While not a head-to-head study, this 5 Da difference is the class-defining feature of all deuterated internal standards, enabling accurate quantification by eliminating signal cross-talk between the analyte and IS [1].

Mass Spectrometry Bioanalysis Isotopic Discrimination

Analytical Purity of Trihexyphenidyl-d5: Ensuring Method Reliability with High Chemical Purity

Commercial Trihexyphenidyl-d5 is supplied with a specified chemical purity of ≥98%, as certified by vendors such as InvivoChem . While this is a standard specification for many research chemicals, it is a verifiable, quantified attribute. High chemical purity is essential to ensure that the internal standard does not introduce impurities that could co-elute and interfere with the analyte or metabolite peaks, thereby compromising method accuracy. The actual purity of each batch is confirmed by a Certificate of Analysis (CoA), providing a traceable quality metric.

Chemical Purity Analytical Method Validation Quality Control

Regulatory-Ready Reference Standard: Trihexyphenidyl-d5 as a Compliant Tool for ANDA and DMF Filings

Unlike many research-grade deuterated standards, Trihexyphenidyl D5 from specialized vendors like SynZeal is positioned specifically for regulated bioanalysis. It is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. Furthermore, traceability against official pharmacopeial standards (USP or EP) is offered based on feasibility. This level of documentation and intended use differentiates it from a generic stable isotope-labeled compound.

Regulatory Compliance ANDA DMF Reference Standard

Key Application Scenarios for Trihexyphenidyl-d5 Based on Quantified Differentiation


Validated Bioanalytical Method Development for Trihexyphenidyl in Human Plasma

Trihexyphenidyl-d5 is the essential internal standard for developing and validating sensitive LC-MS/MS methods to quantify Trihexyphenidyl in biological matrices, as demonstrated in human plasma studies [1]. Its use corrects for sample preparation losses and matrix effects, enabling a method with a lower limit of quantitation (LLOQ) suitable for pharmacokinetic studies. The ≥98% purity ensures minimal interference, while the 5 Da mass shift provides clear signal separation, which is fundamental for achieving the required precision and accuracy (e.g., intra- and inter-day RSDs <15%) during method validation [2].

ANDAs and Generic Drug Product Development

For pharmaceutical companies developing generic versions of Trihexyphenidyl tablets, a regulatory-grade internal standard like Trihexyphenidyl D5 from SynZeal is a strategic procurement choice [1]. Its documented characterization and potential for traceability to USP/EP standards simplify the process of demonstrating method equivalency and robustness to regulatory bodies like the FDA. This supports critical studies such as bioequivalence (BE) trials, where the accuracy of quantifying the drug in plasma directly impacts the approval of the Abbreviated New Drug Application (ANDA).

High-Throughput Clinical or Forensic Toxicology Screening

In clinical or forensic laboratories analyzing large numbers of patient or legal samples, the use of Trihexyphenidyl-d5 enables high-throughput, quantitative LC-MS/MS methods. Its co-elution with the analyte ensures that matrix effects, which can vary widely between patient samples, are effectively normalized [1]. This leads to higher batch acceptance rates and reduces the need for repeat analyses. Procuring a reliable, high-purity internal standard is a key step in maintaining operational efficiency and result reliability in these high-stakes settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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